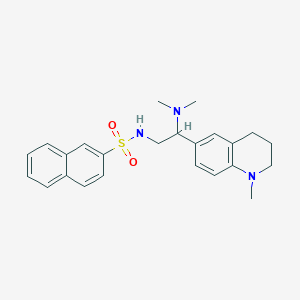

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREBSSMBZCFVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategy Overview

The target compound’s structure comprises three critical components:

- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety : A partially saturated quinoline derivative.

- 2-(Dimethylamino)ethyl side chain : A tertiary amine-linked ethyl group.

- Naphthalene-2-sulfonamide group : A sulfonamide functionalized with a naphthalene ring.

The synthesis can be divided into two primary stages:

- Stage 1 : Synthesis of the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl intermediate.

- Stage 2 : Introduction of the dimethylaminoethyl side chain and sulfonylation with naphthalene-2-sulfonyl chloride.

Detailed Synthesis Procedures

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl Intermediate

The tetrahydroquinoline core is synthesized via a Bischler-Napieralski cyclization, a well-established method for generating tetrahydroisoquinoline derivatives.

Procedure :

- Starting Material : 6-Amino-2-methylphenethyl alcohol is treated with phosphoryl chloride (POCl₃) to form the corresponding imine.

- Cyclization : The imine undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 1-methyl-3,4-dihydroquinolin-6(2H)-one.

- Reduction : The ketone is reduced using sodium borohydride (NaBH₄) in methanol, producing 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Reaction :

$$

\text{6-Amino-2-methylphenethyl alcohol} \xrightarrow{\text{POCl}3, \Delta} \text{1-Methyl-3,4-dihydroquinolin-6(2H)-one} \xrightarrow{\text{NaBH}4} \text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine}

$$

Functionalization with Dimethylaminoethyl Side Chain

The amine intermediate is alkylated to introduce the dimethylaminoethyl group.

Procedure :

- Alkylation : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with 2-bromo-N,N-dimethylethylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

- Purification : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to isolate N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)amine.

Key Reaction :

$$

\text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine} + \text{2-Bromo-N,N-dimethylethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-6-amine}

$$

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The final step involves sulfonylation of the secondary amine with naphthalene-2-sulfonyl chloride.

Procedure :

- Reaction Setup : N-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) is dissolved in DMF, followed by the addition of triethylamine (TEA, 1.2 equiv) and naphthalene-2-sulfonyl chloride (1.2 equiv).

- Stirring : The mixture is stirred at room temperature for 24 hours.

- Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered and dried.

- Purification : The product is purified via silica gel chromatography (methanol/dichloromethane, 1:9) to yield the final compound.

Key Reaction :

$$

\text{N-(2-(Dimethylamino)ethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-6-amine} + \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DMF}} \text{Target Compound}

$$

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Optimization and Challenges

Reaction Yield Optimization

Common Impurities

- Unreacted Sulfonyl Chloride : Removed via aqueous workup.

- Di-Substituted Byproducts : Minimized by controlling stoichiometry (1:1.2 amine:sulfonyl chloride).

Applications and Further Research

The compound’s structural similarity to tubulin polymerization inhibitors and antibacterial agents suggests potential in oncology and antimicrobial therapy. Future studies should explore:

- In Vitro Cytotoxicity : Against leukemia (CEM) and solid tumor cell lines.

- Tubulin Binding Assays : To validate hypothetical docking models.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Catalytic hydrogenation over palladium/carbon.

Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.

Aplicaciones Científicas De Investigación

Structural Overview

The compound features several key structural components that contribute to its biological activity:

- Tetrahydroquinoline moiety : A bicyclic structure that plays a crucial role in the compound's pharmacological properties.

- Dimethylamino group : Enhances solubility and reactivity, facilitating interactions with biological targets.

- Naphthalene sulfonamide group : Known for its relevance in medicinal chemistry, particularly in the development of inhibitors for various enzymes.

The molecular formula of the compound is , indicating a complex arrangement conducive to diverse interactions in biological systems.

Research indicates that N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exhibits significant biological activities:

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated notable growth inhibition against lung carcinoma (GI % = 100.07) and leukemia cell lines (GI % = 90.41) .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. In vitro studies revealed substantial inhibitory efficacy against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from to .

- Mechanism of Action : The mechanism involves interaction with molecular targets, where the dimethylamino group modulates receptor activity while the tetrahydroquinoline ring enhances binding affinity .

Synthesis and Production Methods

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

- Formation of Tetrahydroquinoline : This can be achieved through hydrogenation of quinoline derivatives.

- Introduction of Dimethylamino Group : Alkylation of the tetrahydroquinoline derivative with dimethylamine using suitable catalysts.

- Coupling with Naphthalene Sulfonamide : The final step involves coupling the intermediate products under controlled conditions to yield the desired compound.

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer activity of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide against a panel of 60 human carcinoma cell lines. The results indicated selective growth inhibition in several types of cancer cells, highlighting its potential as a therapeutic agent .

| Cell Line Type | Growth Inhibition (%) |

|---|---|

| Lung Carcinoma (HOP-62) | 100.07 |

| Leukemia (CCRF-CEM) | 90.41 |

| Breast Carcinoma | Significant Activity |

Case Study 2: Enzyme Inhibition Profile

In vitro studies demonstrated that this compound effectively inhibits CDK2 and TRKA enzymes critical for cancer cell proliferation. The structure–activity relationship analysis revealed that modifications in the phenyl moiety significantly influenced inhibitory potency .

| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |

|---|---|---|

| Compound A | 0.20 | 0.97 |

| Compound B | 0.45 | 0.23 |

Mecanismo De Acción

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:

Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.

Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Structural and Functional Analysis

- Naphthalene Sulfonamide vs. However, SzR-105’s 4-hydroxyquinoline core is associated with metal chelation and antioxidant properties, absent in the target compound .

- Adamantane vs. Tetrahydroquinoline (Compound 2b): Compound 2b’s adamantane group increases hydrophobicity, favoring blood-brain barrier penetration, whereas the target compound’s tetrahydroquinoline provides a rigid, planar structure for selective receptor interactions. Both share dimethylamino groups, enhancing solubility .

- Thiophene Carboximidamide vs. The target compound’s sulfonamide lacks this feature but may compensate with stronger acidity for ionic interactions .

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling naphthalene sulfonyl chloride to a pre-functionalized tetrahydroquinoline-ethylamine intermediate, similar to methods in and . Yields (~40–60%) are comparable to related compounds, though steric hindrance from the tetrahydroquinoline may reduce efficiency .

Actividad Biológica

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and a dimethylamino functional group. The presence of the tetrahydroquinoline moiety suggests possible interactions with various biological targets due to its structural complexity.

-

KEAP1-NRF2 Pathway Modulation :

- This compound has been studied in the context of its ability to inhibit the KEAP1-NRF2 protein-protein interaction. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Inhibiting KEAP1 allows NRF2 to translocate to the nucleus and activate antioxidant response elements (AREs), leading to increased expression of cytoprotective genes .

-

Antitumor Activity :

- Preliminary studies indicate that sulfonamide derivatives can exhibit significant antitumor effects. The compound's structural similarities with known anticancer agents suggest it may possess similar properties, potentially acting through cell cycle arrest mechanisms and apoptosis induction in cancer cell lines .

Table 1: Summary of Biological Activities

Case Study 1: NRF2 Activation

In a study involving mouse macrophage models, the compound was shown to significantly enhance NRF2 target gene expression. This activation correlated with increased antioxidant enzyme activity, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 2: Antitumor Efficacy

Another study assessed the compound's effects on human cancer cell lines. The results indicated that it induced apoptosis and caused cell cycle arrest at the G0–G1 phase, thereby inhibiting tumor growth effectively .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide can be understood through SAR studies which highlight how modifications in the chemical structure affect its potency and selectivity:

- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.

- Naphthalene Core : Provides a platform for binding interactions with proteins involved in signaling pathways.

- Sulfonamide Moiety : Contributes to the overall pharmacological profile by enabling interactions with various enzymes and receptors.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for alkylation steps .

- Catalyst Use : Catalysts like Rh(II) complexes improve regioselectivity in functionalization steps .

- Reaction Monitoring : TLC or HPLC to track progress and adjust reaction times .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the dimethylamino and tetrahydroquinoline groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .

- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

- Systematic Substituent Variation : Modify the naphthalene sulfonamide group (e.g., halogenation) or tetrahydroquinoline methyl group to assess impact on target binding .

- In Vitro Assays : Use enzyme inhibition assays (e.g., dihydropteroate synthase for antimicrobial activity) or receptor-binding studies (e.g., serotonin receptors for CNS applications) .

- Computational Docking : Predict binding affinities using software like AutoDock to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.